2-Bromo-4'carboethoxybenzophenone 2-Bromo-4'carboethoxybenzophenone
Brand Name: Vulcanchem
CAS No.: 746651-78-5
VCID: VC2281632
InChI: InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Molecular Formula: C16H13BrO3
Molecular Weight: 333.18 g/mol

2-Bromo-4'carboethoxybenzophenone

CAS No.: 746651-78-5

Cat. No.: VC2281632

Molecular Formula: C16H13BrO3

Molecular Weight: 333.18 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4'carboethoxybenzophenone - 746651-78-5

Specification

CAS No. 746651-78-5
Molecular Formula C16H13BrO3
Molecular Weight 333.18 g/mol
IUPAC Name ethyl 4-(2-bromobenzoyl)benzoate
Standard InChI InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3
Standard InChI Key KJEVRARDFQLTST-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br

Introduction

Laboratory Synthesis

The synthesis of 2-Bromo-4'-carboethoxybenzophenone typically involves:

  • Starting Material: 4'-carboethoxybenzophenone.

  • Bromination Agent: Bromine or N-bromosuccinimide (NBS).

  • Catalyst: Iron or aluminum chloride.

  • Solvent: Dichloromethane or chloroform.

  • Reaction Conditions: Controlled temperature to ensure selective bromination at the 2-position.

Industrial Production

In industrial settings, continuous flow processes are employed to enhance yield and purity:

  • Reactants are continuously fed into a reactor.

  • The product is removed simultaneously, allowing precise control over reaction parameters.

Scientific Research

  • Chemistry: Used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.

  • Biology: Investigated for enzyme inhibition studies and protein-ligand interactions.

  • Medicine: Explored for developing drugs targeting cancer and infectious diseases.

Industrial Applications

  • Utilized in polymer production, dye manufacturing, and other specialty chemicals.

Substitution Reactions

The bromine atom can be replaced by nucleophiles (e.g., amines or thiols), yielding functionalized derivatives.

Reduction Reactions

The carbonyl group can be reduced to form alcohols, modifying its chemical behavior.

Oxidation Reactions

Oxidation leads to carboxylic acids or other oxidized derivatives, expanding its utility in organic synthesis.

Mechanism of Action

In biological systems, the compound interacts with enzymes or receptors via:

  • Covalent/non-covalent bonding facilitated by the bromine atom and carboethoxy group.

  • Modulation of biochemical pathways through enzyme inhibition or activation.

Comparison with Related Compounds

CompoundUnique Feature
4-Bromo-4'-carboethoxybenzophenoneBromine at position 4 instead of position 2
2-Chloro-4'-carboethoxybenzophenoneChlorine replaces bromine
2-Bromo-4'-methoxybenzophenoneMethoxy group replaces carboethoxy group

The specific positioning of the bromine atom and carboethoxy group makes this compound distinct in terms of reactivity and application potential.

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